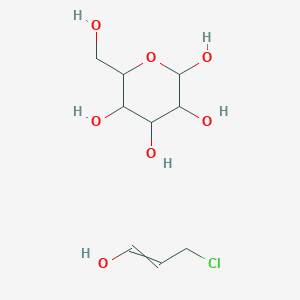![molecular formula C8H5Br2NS B13653208 4,7-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13653208.png)
4,7-Dibromo-2-methylbenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromo-2-methylbenzo[d]thiazole is a heterocyclic organic compound that features a benzothiazole core substituted with bromine atoms at the 4 and 7 positions and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-2-methylbenzo[d]thiazole typically involves the bromination of 2-methylbenzo[d]thiazole. One common method is the reaction of 2-methylbenzo[d]thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 4 and 7 positions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dibromo-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 7 positions can be substituted with other nucleophiles such as amines, thiols, or alkyl groups. These reactions are typically carried out in the presence of a base or a catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, where it reacts with alkynes in the presence of a palladium catalyst to form conjugated polymers.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation or reduction under specific conditions to form various derivatives.
Common Reagents and Conditions:
Bases: Sodium hydroxide, potassium carbonate.
Catalysts: Palladium, copper.
Solvents: Acetic acid, chloroform, dimethylformamide (DMF).
Major Products Formed:
- Substituted benzothiazoles.
- Conjugated polymers with unique optical and electronic properties .
Scientific Research Applications
4,7-Dibromo-2-methylbenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-2-methylbenzo[d]thiazole varies depending on its application:
Comparison with Similar Compounds
4,7-Diphenylbenzo[c][1,2,5]thiadiazole: Similar in structure but with phenyl groups instead of bromine atoms.
2-Methylbenzothiazole: Lacks the bromine substitutions but shares the core structure.
Uniqueness: 4,7-Dibromo-2-methylbenzo[d]thiazole is unique due to its dual bromine substitutions, which enhance its reactivity and make it a versatile intermediate for further chemical modifications. Its ability to form conjugated polymers with distinct optical properties sets it apart from other benzothiazole derivatives .
Properties
Molecular Formula |
C8H5Br2NS |
|---|---|
Molecular Weight |
307.01 g/mol |
IUPAC Name |
4,7-dibromo-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Br2NS/c1-4-11-7-5(9)2-3-6(10)8(7)12-4/h2-3H,1H3 |
InChI Key |
WWQMAQGZZNEKOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2S1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


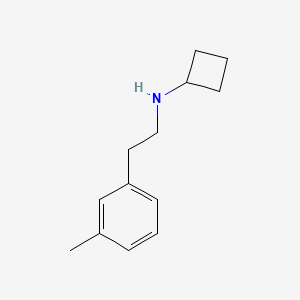
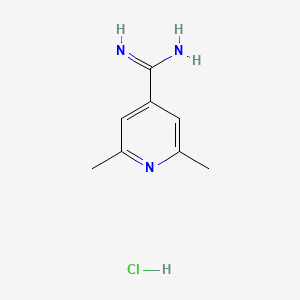
![1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13653134.png)
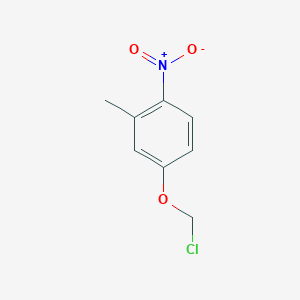
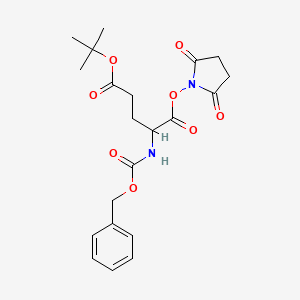
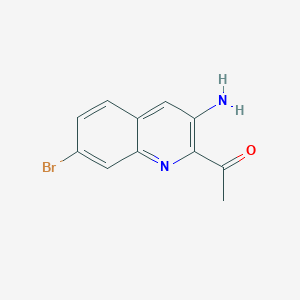
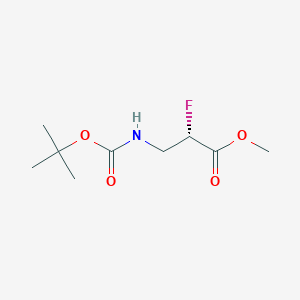
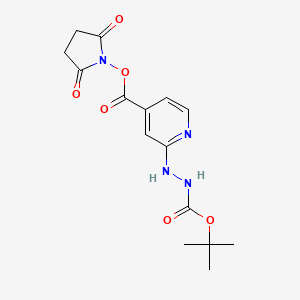

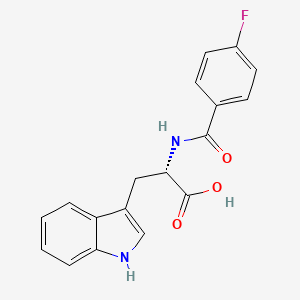
![7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13653186.png)
![7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13653195.png)
![6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B13653203.png)
